molecular formula C15H15NO B1392194 3-(2,3-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187166-74-0

3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Cat. No.: B1392194
CAS No.: 1187166-74-0
M. Wt: 225.28 g/mol
InChI Key: HEKPRYRMXRETQJ-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylbenzoyl)-4-methylpyridine is an organic compound that features a benzoyl group substituted with two methyl groups at the 2 and 3 positions, attached to a 4-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,3-dimethylbenzoyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylpyridine+2,3-dimethylbenzoyl chlorideThis compound+HCl\text{4-methylpyridine} + \text{2,3-dimethylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methylpyridine+2,3-dimethylbenzoyl chloride→this compound+HCl

The reaction is typically performed in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The benzoyl group and methyl groups on the benzene ring can participate in EAS reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Fuming sulfuric acid or chlorosulfonic acid.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

3-(2,3-Dimethylbenzoyl)-4-methylpyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, which would need to be studied in detail for each specific application.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethylbenzoyl)pyridine: Similar structure but lacks the methyl group on the pyridine ring.

    4-Methyl-3-benzoylpyridine: Similar structure but lacks the dimethyl substitution on the benzoyl group.

    2,3-Dimethylbenzoyl chloride: The acylating agent used in the synthesis of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine.

Properties

IUPAC Name

(2,3-dimethylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-5-4-6-13(12(10)3)15(17)14-9-16-8-7-11(14)2/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKPRYRMXRETQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=C(C=CN=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223607
Record name (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-74-0
Record name (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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